5-Bromo-2-ethoxy-4-methylpyridine

Overview

Description

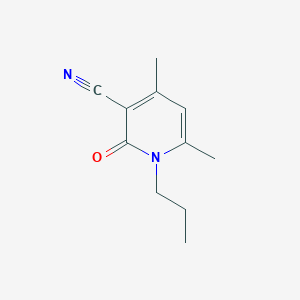

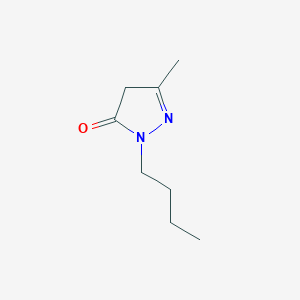

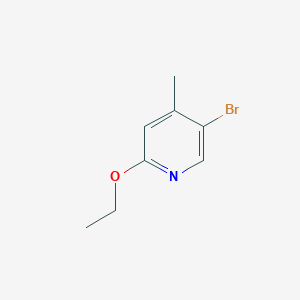

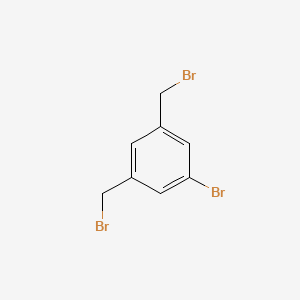

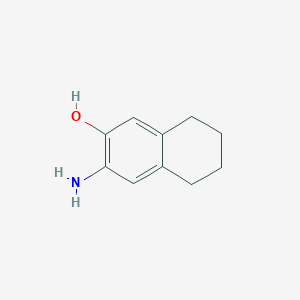

5-Bromo-2-ethoxy-4-methylpyridine is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position

Mechanism of Action

Target of Action

Related compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , suggesting that this could be a potential target.

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis. In these reactions, a carbon-carbon bond is formed between two different organic groups, one of which is typically a boron compound.

Biochemical Pathways

If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially affect a variety of cellular processes, including the release of pro-inflammatory cytokines .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

If it acts as an inhibitor for p38α mitogen-activated protein kinase, it could potentially modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

It’s known that the compound is stable under normal temperatures and pressures .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethoxy-4-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in the regulation of inflammatory responses and cellular stress reactions . The interaction between this compound and p38α MAP kinase is characterized by the inhibition of the kinase activity, which can lead to a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α MAP kinase by this compound can lead to altered gene expression profiles, particularly those genes involved in inflammatory responses . Additionally, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAP kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. The binding interaction is primarily driven by the bromine and ethoxy groups of the compound, which facilitate strong interactions with the kinase’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of sustained inhibition of p38α MAP kinase activity . These long-term effects can lead to prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, its inhibition of p38α MAP kinase can lead to changes in the levels of metabolites associated with inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution mechanisms are crucial for the compound’s efficacy and specificity in targeting p38α MAP kinase .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38α MAP kinase . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-4-methylpyridine typically involves the bromination of 2-ethoxy-4-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include organolithium or Grignard reagents.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene are typical conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

5-Bromo-2-ethoxy-4-methylpyridine is utilized in several areas of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.

Medicine: Research into potential therapeutic agents often involves this compound as a building block for drug candidates targeting various diseases.

Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

- 2-Bromo-5-ethoxy-4-methylpyridine

- 5-Bromo-2-methoxy-4-methylpyridine

- 5-Bromo-2-ethoxy-3-methylpyridine

Comparison: 5-Bromo-2-ethoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. Compared to its analogs, it may exhibit different selectivity and efficiency in reactions, making it a valuable compound for targeted applications.

Properties

IUPAC Name |

5-bromo-2-ethoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBHSFKVMVMPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406216 | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610279-04-4 | |

| Record name | 5-Bromo-2-ethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610279-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-ethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)